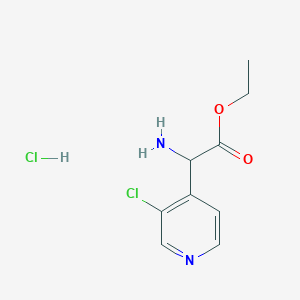

Ethyl 2-amino-2-(3-chloropyridin-4-yl)acetate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

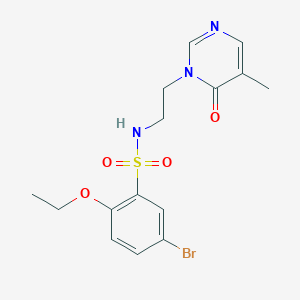

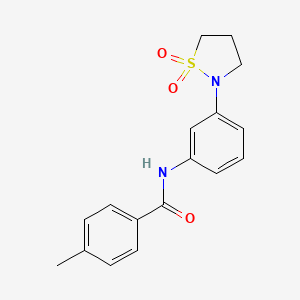

Ethyl 2-amino-2-(3-chloropyridin-4-yl)acetate hydrochloride is a chemical compound with the CAS Number: 1956319-58-6 . It has a molecular weight of 251.11 and its IUPAC name is ethyl 2-amino-2-(3-chloro-4-pyridyl)acetate hydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11ClN2O2.ClH/c1-2-14-9(13)8(11)6-3-4-12-5-7(6)10;/h3-5,8H,2,11H2,1H3;1H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature is recommended to be in an inert atmosphere, between 2-8°C .Scientific Research Applications

Synthesis of Potential Anticancer Agents

Ethyl 2-amino-2-(3-chloropyridin-4-yl)acetate hydrochloride plays a role in the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, which have been evaluated for their anticancer activities. The synthesis involves hydrolysis, catalytic hydrogenation, and reactions with alpha-halo ketones, leading to compounds that show effects on the proliferation and survival of cancer cells in models such as cultured L1210 cells and mice bearing P388 leukemia (Temple et al., 1983).

Formation of Pyrimidines and Pyridines

The compound serves as a starting material in reactions leading to the formation of 2-methylpyrimidin-4(3H)-ones and 4-amino-6-(1-hydroxyalkyl)-2-methylpyrimidines, showcasing its utility in generating a diverse range of heterocyclic compounds. These reactions involve the use of ethyl alka-2,3-dienoates and 4-tetrahydropyranyloxyalk-2-ynenitriles, offering pathways to novel pyrimidine and pyridine derivatives with potential biological activities (Roberts et al., 1994).

Development of Antiallergic Compounds

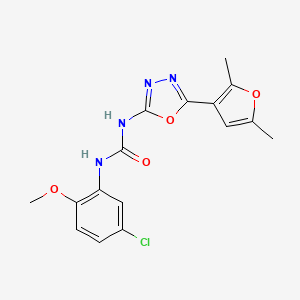

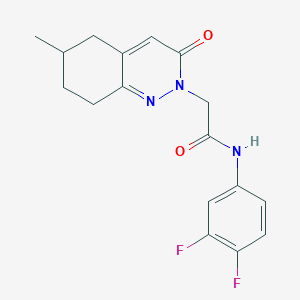

Research into N-(pyridin-4-yl)-(indol-3-yl)alkylamides, synthesized from Ethyl 2-amino-2-(3-chloropyridin-4-yl)acetate hydrochloride, has revealed significant antiallergic properties. These compounds have been evaluated in assays for histamine release and IL-4 production inhibition, identifying promising candidates for further investigation into antiallergic drug development (Menciu et al., 1999).

Glucosidase Inhibition Studies

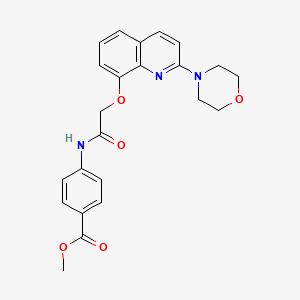

Ethyl 2-[aryl(thiazol-2-yl)amino]acetates, derived from Ethyl 2-amino-2-(3-chloropyridin-4-yl)acetate hydrochloride, have been synthesized and tested for their α-glucosidase and β-glucosidase inhibition activities. These studies have identified compounds with potent inhibitory effects, suggesting potential applications in managing conditions like diabetes (Babar et al., 2017).

Photophysical Properties of Thieno[2,3-b]pyridine Derivatives

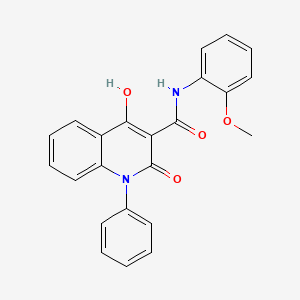

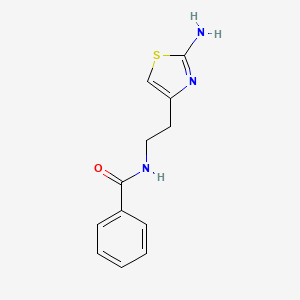

The chemical has also been involved in the synthesis of novel thieno[2,3-b]pyridine derivatives, where its reactivity and interaction with other chemical entities have been explored. The synthesized compounds exhibit distinct spectral-fluorescent properties, contributing to our understanding of how structural variations affect the photophysical characteristics of these molecules (Ershov et al., 2019).

Safety and Hazards

properties

IUPAC Name |

ethyl 2-amino-2-(3-chloropyridin-4-yl)acetate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O2.ClH/c1-2-14-9(13)8(11)6-3-4-12-5-7(6)10;/h3-5,8H,2,11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEUOKLCMASNIHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=C(C=NC=C1)Cl)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-amino-2-(3-chloropyridin-4-yl)acetate hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)-N-methylmethanesulfonamide](/img/structure/B2676573.png)

![N-(3-(morpholine-4-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2676577.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2676578.png)

![2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(4-fluorophenyl)acetamide](/img/structure/B2676583.png)

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide](/img/structure/B2676590.png)

![1-(Chloromethyl)-3-(2,3-difluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2676593.png)